![molecular formula C17H18FN5O3 B2774817 8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-11-4](/img/structure/B2774817.png)
8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a fluorophenyl group, a tetrahydrofuran ring, an imidazotriazine ring, and a carboxamide group .
Molecular Structure Analysis
The compound’s structure includes a five-membered tetrahydrofuran ring and a six-membered imidazotriazine ring . These rings can contribute to the compound’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could participate in acid-base reactions, and the rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could influence the compound’s lipophilicity and metabolic stability .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including variations with 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3-thiazole nuclei, have been investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good activity against test microorganisms (Başoğlu et al., 2013).
Antitumor Applications
Studies on imidazotetrazines, particularly the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown broad-spectrum antitumor activity. These compounds are considered for their potential in acting as prodrug modifications of acyclic triazenes, indicating a method for targeted cancer therapy (Stevens et al., 1984).
Synthetic Studies Toward Antitumor Drugs
The synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, leading to the antitumor drug temozolomide, illustrates the importance of these compounds in developing therapeutic agents. This highlights the synthetic routes toward compounds with significant antitumor properties (Wang & Stevens, 1996).
Heterocyclic Chemistry Insights
The exploration of triazines, tetrazines, and fused ring polyaza systems within heterocyclic chemistry provides foundational knowledge for the synthesis and application of novel compounds. This includes discussions on the synthesis and reactions of various heterocyclic compounds, which are critical for pharmaceutical development (Hurst, 1997).
Antibacterial Agent Synthesis
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones starting from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine demonstrates the application of these compounds in creating antibacterial agents. These synthesized compounds have been screened for antibacterial activity, contributing to the search for new antimicrobial therapies (Solankee & Patel, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c18-11-3-5-12(6-4-11)22-7-8-23-16(25)14(20-21-17(22)23)15(24)19-10-13-2-1-9-26-13/h3-6,13H,1-2,7-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFIIKCPIQPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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